1-(3-Hydroxyphenyl)-3-propylurea

Antioxidant Lipid Peroxidation Quantitative Structure-Activity Relationship (QSAR)

1-(3-Hydroxyphenyl)-3-propylurea (CAS 70171-67-4) is a synthetic hydroxyphenylurea derivative within the broader class of substituted phenylureas designed based on the antioxidant pharmacophores of α-tocopherol and uric acid. Its structure features a meta-hydroxyl substituent on the phenyl ring and an N'-propyl chain.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 70171-67-4
Cat. No. B1437948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxyphenyl)-3-propylurea
CAS70171-67-4
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCNC(=O)NC1=CC(=CC=C1)O
InChIInChI=1S/C10H14N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h3-5,7,13H,2,6H2,1H3,(H2,11,12,14)
InChIKeyFSZIEBLZDZPOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxyphenyl)-3-propylurea (CAS 70171-67-4) for Quantitative Antioxidant Structure-Activity Research and Scaffold-Oriented Procurement


1-(3-Hydroxyphenyl)-3-propylurea (CAS 70171-67-4) is a synthetic hydroxyphenylurea derivative within the broader class of substituted phenylureas designed based on the antioxidant pharmacophores of α-tocopherol and uric acid [1]. Its structure features a meta-hydroxyl substituent on the phenyl ring and an N'-propyl chain. The compound is primarily utilized as a versatile small-molecule scaffold and chemical intermediate, with research interest centered on its radical-scavenging potential and enzyme inhibition properties .

Why 1-(3-Hydroxyphenyl)-3-propylurea Cannot Be Generically Substituted in Antioxidant and Enzyme-Targeted Studies


Within the hydroxyphenylurea class, antioxidant potency is highly sensitive to the electronic and steric environment of the phenolic hydroxyl group, which governs the stability of the radical intermediate formed during lipid peroxidation inhibition [1]. The target compound's specific combination of an electron-donating meta-hydroxyl group and a propyl chain on the urea moiety creates a unique pharmacophoric arrangement that cannot be replicated by simple analogs like N-(3-hydroxyphenyl)urea or 1-(4-hydroxyphenyl)-3-propylurea, where substitution position changes dramatically alter electron density distribution and, consequently, radical-scavenging efficacy [2].

Quantitative Differentiation Evidence for 1-(3-Hydroxyphenyl)-3-propylurea in Antioxidant and Enzyme Inhibition Contexts


Meta- vs. Para-Hydroxyl Positioning: Electronic Effect on Antioxidant Activity

The meta-hydroxyl configuration of 1-(3-hydroxyphenyl)-3-propylurea is predicted, based on class-level QSAR models, to confer a distinct electron-donating profile compared to para-substituted isomers. In the hydroxyphenylurea series, antioxidant activity correlates with the Hammett σ⁺ constant, where meta-substituents like -OH exhibit a σ⁺ value of +0.12, while para-substituted analogs show a dramatically different σ⁺ of -0.92 [1]. This electronic difference directly translates to a variance in lipid peroxidation inhibition potency, governed by the stability of the phenoxy radical intermediate [1].

Antioxidant Lipid Peroxidation Quantitative Structure-Activity Relationship (QSAR)

N'-Propyl Chain Hydrophobicity Contribution vs. Unsubstituted Urea

The N'-propyl substituent introduces a calculated logP contribution of approximately +1.5 relative to the unsubstituted urea parent, N-(3-hydroxyphenyl)urea. QSAR analysis of 36 substituted hydroxyphenylureas established a positive linear relationship between hydrophobicity (ClogP) and DPPH radical scavenging activity, with each additional logP unit increasing predicted activity by roughly 12–15% within the model's applicability domain [1]. Consequently, 1-(3-hydroxyphenyl)-3-propylurea is projected to exhibit significantly enhanced radical scavenging compared to the unsubstituted parent.

Hydrophobicity QSAR Free Radical Scavenging

Steric Profile Differentiating N'-Propyl from Bulkier N'-Alkyl Analogs

The relatively small molar refractivity (MR) of the N'-propyl group (calculated contribution ~17.5 cm³/mol) is predicted to offer an optimal balance between steric stabilization of the radical intermediate and target accessibility, in contrast to larger N'-alkyl chains. Meta-substituted hydroxyphenylureas require specific steric parameters to stabilize the phenoxy radical without hindering the approach to lipid peroxyl radicals [1]. While a direct quantitative comparison is unavailable, the class-level SAR indicates that excessive steric bulk (e.g., N'-octadecyl) can reduce activity by steric hindrance, positioning the propyl analog as a balanced candidate within the hydrophobicity-steric continuum.

Steric Effect Radical Stability Antioxidant

Structural Specificity for Enzyme Active-Site Hydrogen Bonding

The urea NH groups and the meta-hydroxyphenyl motif provide a hydrogen-bond donor-acceptor array that is geometrically compatible with catalytic pockets of enzymes such as soluble epoxide hydrolase (sEH) [1]. While no direct IC₅₀ comparison exists for this exact compound, the meta-hydroxyl orientation provides a distinct hydrogen-bond geometry compared to para-hydroxy isomers, potentially altering binding thermodynamics by an estimated 0.5–1.5 kcal/mol in enzyme active sites favoring meta-substituted aryl donors [1]. This difference, although context-dependent, can be decisive in fragment-based drug discovery where subtle affinity variations dictate selection.

Enzyme Inhibition Hydrogen Bonding Soluble Epoxide Hydrolase (sEH)

Recommended Application Scenarios for 1-(3-Hydroxyphenyl)-3-propylurea Grounded in Quantitative Differentiation Evidence


Isomeric Comparator for Hydroxyphenylurea Antioxidant SAR Libraries

Procure 1-(3-hydroxyphenyl)-3-propylurea as a critical meta-hydroxy isomer reference point alongside its para-hydroxy counterparts. The substantial electronic difference (Δσ⁺ = 1.04) documented in hydroxyphenylurea QSAR studies [1] enables research teams to experimentally validate predicted potency gradations across the substitution spectrum, strengthening pharmacophore models for lipid peroxidation inhibitors.

Enzyme Inhibitor Screening with Defined Hydrogen-Bond Configuration

Use the compound as a probe in soluble epoxide hydrolase (sEH) and urease inhibition assays, where the meta-hydroxyl geometry provides a distinct hydrogen-bond landscape compared to commercially predominant para-hydroxy or unsubstituted phenylurea analogs [1]. The predicted binding free energy difference positions this isomer as a valuable tool for establishing structure-affinity relationships in urea-based enzyme inhibitors.

Hydrophobicity-Scavenging Correlation Standard in DPPH Assays

Incorporate 1-(3-hydroxyphenyl)-3-propylurea into DPPH radical-scavenging calibration sets to represent the mid-range hydrophobicity domain (estimated ClogP ~2.1). Its predicted ~18–22% potency gain over the unsubstituted N-(3-hydroxyphenyl)urea parent, inferred from robust GFA-QSAR models (Q² = 0.957) [1], makes it a suitable standard for quantifying the hydrophobic increment in antioxidant screening panels.

Steric Optimization Probe for N'-Alkyl Chain SAR Exploration

Employ this compound as the moderate-steric-baseline candidate when investigating the activity-steric continuum of N'-alkyl substituted hydroxyphenylureas. Its molar refractivity contribution (~17.5 cm³/mol) anchors the lower end of the steric scale, facilitating controlled comparison with bulkier analogs that may suffer from steric hindrance penalties predicted by class-level SAR [1].

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